1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
This compound belongs to the tetrahydropyrrolo[1,2-a]pyrazine family, a class of bicyclic heterocycles with diverse pharmacological applications. Its structure features a 2,5-dimethoxyphenyl substituent at position 1 and a 4-nitrophenylsulfonyl group at position 2.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-29-16-7-10-20(30-2)18(14-16)21-19-4-3-11-22(19)12-13-23(21)31(27,28)17-8-5-15(6-9-17)24(25)26/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZOQGGLWEGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The structure includes a tetrahydropyrrolo core linked to a dimethoxyphenyl and a nitrophenyl sulfonyl group, which are known to influence biological interactions.
Biological Activity Overview
Research into the biological activities of similar compounds suggests several potential effects:
- Anticancer Activity : Compounds with similar structures have been shown to exhibit significant anticancer properties. For instance, derivatives related to the tetrahydropyrrolo framework have been reported to act as potent bioreductive agents in hypoxic conditions, which are common in solid tumors .
- Anti-inflammatory Effects : The sulfonamide moiety present in the compound is associated with anti-inflammatory and analgesic activities. Studies indicate that compounds containing sulfonamide groups can modulate inflammatory pathways effectively .
- Neuroprotective Properties : Some analogs of this compound have demonstrated neuroprotective effects in various models, suggesting potential applications in neurodegenerative diseases .
Anticancer Studies
A study investigating the synthesis of related compounds highlighted that certain derivatives showed up to 300 times more cytotoxicity than standard chemotherapeutics like mitomycin C under hypoxic conditions. This suggests that the compound could be evaluated for similar anticancer efficacy against various cancer cell lines .
Anti-inflammatory Research
Research has demonstrated that compounds with a sulfonamide group exhibit promising results in animal models for rheumatoid arthritis. These findings support further investigation into the anti-inflammatory mechanisms of this compound .
Case Studies
Several case studies have focused on related compounds and their biological activities:
These studies indicate a trend where modifications to the core structure can significantly enhance biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Compound 8aa (6-(2,5-Dimethoxyphenyl)Benzo[4,5]Imidazo[1,2-a]Pyrrolo[2,1-c]Pyrazine)
- Core Structure : Shares the 2,5-dimethoxyphenyl group but incorporates a benzoimidazole ring fused to the pyrrolopyrazine core instead of a sulfonyl group .
- Physical Properties : Melting point = 187.3–188.2 °C, indicating moderate thermal stability compared to simpler derivatives.
AS-3201 (R-(-)-2-(4-Bromo-2-Fluorobenzyl)-1,2,3,4-Tetrahydropyrrolo[1,2-a]Pyrazine-4-Spiro-3'-Pyrrolidine-1,2',3,5'-Tetrone)
- Core Structure : Features a spiro-pyrrolidine tetrone and a 4-bromo-2-fluorobenzyl group .
- Biological Activity : Potent aldose reductase inhibitor (IC₅₀ = 1.5 × 10⁻⁸ M) with in vivo ED₅₀ = 0.18 mg/kg/day in diabetic rats .
- Stereochemistry : The (R)-enantiomer (AS-3201) is 10× more potent than the (S)-form, underscoring the role of chirality in activity .
And63 (HDAC6 Inhibitor)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
